5-(Bromomethyl)-2-chloropyridine hydrobromide
Description
Properties
IUPAC Name |
5-(bromomethyl)-2-chloropyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.BrH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGKPTJYXMALMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855684 | |
| Record name | 5-(Bromomethyl)-2-chloropyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32918-40-4 | |
| Record name | 5-(Bromomethyl)-2-chloropyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
Bromination and Hydroxylation:
- React 2-hydroxypyridine with hydrobromic acid (20–50 wt%) and hydrogen peroxide (10–50 wt%) at controlled temperatures (30–100 °C).
- This step produces 5-bromo-2-hydroxypyridine intermediate.
-
- Add catalase enzyme to decompose excess hydrogen peroxide.
- Cool the reaction mixture to ≤10 °C.
- Filter under reduced pressure and dry by blowing air at 70–85 °C.
-
- Add phosphorus oxychloride (molar ratio 1–5:1 relative to 2-hydroxypyridine) and organic amine catalysts such as triethylamine.
- Heat the mixture at 50–120 °C for 5–8 hours to convert the hydroxyl group to chlorine, yielding 5-bromo-2-chloropyridine derivatives.
-
- Extract with suitable organic solvents (e.g., methane).
- Crystallize and dry to obtain the hydrobromide salt.
Reaction Conditions and Yields
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| 2-Hydroxypyridine (mol) | 1 | 1 | 1 |
| Hydrobromic Acid Concentration | 20 wt% | 35 wt% | 50 wt% |
| Molar Ratio HBr:2-Hydroxypyridine | 1:1 | 2:1 | 3:1 |
| Hydrogen Peroxide Concentration | 10 wt% | 30 wt% | 50 wt% |
| Molar Ratio H2O2:2-Hydroxypyridine | 1:1 | 2:1 | 5:1 |
| Reaction Temperature (°C) | 100 | 40 | 30 |
| Reaction Time (hours) | 8 | 12 | 14 |
| Phosphorus Oxychloride (mol) | 1 | 1.25 | 5 |
| Triethylamine (mol) | 0.6 | 0.65 | 2 |
| Chlorination Temperature (°C) | 120 | 80 | 50 |
| Chlorination Time (hours) | 8 | 6 | 5 |
| Yield (%) | 94.1 | 96.2 | 99.4 |
| Product Purity (HPLC, %) | 98.2 | 98.4 | 98.9 |
| Bromine Utilization (%) | 98 | 96 | 95 |
Key Advantages
- Simplification of Process: The one-step method significantly reduces the number of synthetic steps, lowering production time and cost.
- High Yield and Purity: Yields range from 94% to over 99% with purity exceeding 98%, suitable for industrial applications.
- Efficient Bromine Utilization: Bromine utilization rates are very high (95–98%), minimizing waste and environmental impact.
- Mild Reaction Conditions: The process operates at relatively low temperatures (30–100 °C) and avoids high-temperature or complex equipment.
- Reduced Pollution: The use of catalase to remove excess hydrogen peroxide and controlled reaction conditions reduce harmful emissions and by-products.
Detailed Research Findings
- The catalysis by hydrogen peroxide enables selective bromination at the 5-position on the pyridine ring.
- Phosphorus oxychloride effectively replaces hydroxyl groups with chlorine under organic amine catalysis.
- Triethylamine and other organic amines (diisopropylethylamine, N,N-dimethylaniline) serve as bases and catalysts to facilitate chlorination.
- The purification steps involving catalase treatment and controlled drying ensure removal of residual oxidants and solvents, improving product stability.
- Reaction temperature and reagent molar ratios critically influence yield and bromine utilization efficiency.
- The process scales well for industrial production with minimal smoke or hazardous emissions.
Summary Table of Preparation Method Parameters
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Bromination | 2-Hydroxypyridine + HBr (20–50 wt%) + H2O2 (10–50 wt%), 30–100 °C, 8–14 h | Formation of 5-bromo-2-hydroxypyridine intermediate |
| Purification | Catalase (150 IU/mL), cool ≤10 °C, filtration, air drying at 70–85 °C | Removal of residual H2O2 and by-products |
| Chlorination | Phosphorus oxychloride (1–5 molar equiv.), triethylamine (0.6–2 molar equiv.), 50–120 °C, 5–8 h | Conversion to 5-bromo-2-chloropyridine |
| Isolation | Organic solvent extraction, crystallization, drying | Obtain hydrobromide salt with high purity |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group (-CH₂Br) is highly reactive in nucleophilic substitutions due to the polar C-Br bond. Common nucleophiles include amines, thiols, and alkoxides.
Mechanistic Insight :
The reaction proceeds via an Sₙ2 mechanism, where the nucleophile displaces bromide. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing the transition state.
Cross-Coupling Reactions
The bromine substituent participates in palladium-catalyzed couplings, enabling aryl- or alkyl-group introductions.
Key Observation :
The chlorine atom at position 2 remains inert under these conditions, allowing selective functionalization at the bromomethyl site .
Elimination Reactions
Under basic conditions, elimination of HBr generates a vinylpyridine derivative.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dehydrohalogenation | KOtBu, THF, 0°C → RT, 2h | 5-Vinyl-2-chloropyridine | 82% |
Mechanism :
Base-induced β-elimination forms a double bond, producing 5-vinyl-2-chloropyridine .
Functional Group Transformations
The bromomethyl group can be oxidized or reduced to modify reactivity.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 100°C, 3h | 5-Carboxy-2-chloropyridine | 55% | |
| Reduction | LiAlH₄, THF, 0°C → RT, 1h | 5-Methyl-2-chloropyridine | 90% |
Industrial Relevance :
Reduction with LiAlH₄ is scalable for producing 5-methyl-2-chloropyridine, a precursor in agrochemical synthesis.
Salt-Exchange Reactions
The hydrobromide counterion can be replaced with other anions (e.g., Cl⁻, PF₆⁻) for solubility tuning.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Anion exchange | NH₄PF₆, MeOH, RT, 1h | 5-(Bromomethyl)-2-chloropyridine PF₆ salt | 95% |
Application :
PF₆ salts improve stability in organometallic catalysis .
Critical Reaction Parameters
Scientific Research Applications
Pharmaceutical Applications
5-(Bromomethyl)-2-chloropyridine hydrobromide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.
1. Antihistamines and Allergy Treatments:
This compound is involved in synthesizing rupatadine, an antihistamine used for treating allergic rhinitis. The synthesis process involves using 5-methylnicotinic acid as a starting material, achieving an overall yield of approximately 65.9% .
2. Cancer Treatment:
Compounds derived from this compound have shown potential in treating cancers associated with dysregulation of cMet kinases, such as non-small-cell lung carcinoma and gastric cancer. The derivatives exhibit enhanced activity against these diseases .
3. p38 Kinase-Mediated Diseases:
Analogues synthesized from this compound are being explored for their efficacy in treating p38 kinase-mediated diseases, including lymphoma and auto-inflammatory conditions .
Synthetic Applications
1. Organic Synthesis:
this compound is employed as a reagent in various organic reactions, particularly those involving nucleophilic substitutions. Its ability to introduce bromomethyl groups into other organic frameworks makes it valuable in synthetic chemistry.
2. Synthesis of Agrochemicals:
The compound can also be utilized in the production of agrochemicals, including fungicides and insecticides, by serving as a precursor to more complex pyridine derivatives .
Case Studies
Case Study 1: Synthesis of Rupatadine
A study reported the efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide from 5-methylnicotinic acid, highlighting its role as an intermediate in producing rupatadine with significant yields .
Case Study 2: Development of Anticancer Agents
Research has demonstrated that derivatives synthesized from this compound exhibit promising anticancer activity by targeting specific kinases involved in tumor growth and proliferation. These findings underscore the potential therapeutic applications of bromomethyl-pyridine derivatives in oncology .
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-chloropyridine hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it useful in the development of therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Analogues
2-(Bromomethyl)-5-chloropyridine Hydrobromide (CAS: 1646152-49-9)
- Structure : Bromomethyl at 2-position, chlorine at 5-position.
- Applications : Used in synthesizing benzimidazole derivatives for antimalarial research .
- Key Differences : Positional isomerism alters electronic effects, reducing steric hindrance compared to the 5-bromomethyl isomer. Reported 80% yield in alkylation reactions .
4-(Bromomethyl)-2-chloropyridine (CAS: 83004-15-3)
- Structure : Bromomethyl at 4-position.
- Reactivity : Less steric hindrance but reduced directing effects in cross-coupling reactions. Purity: 97% .
5-Bromo-2-chloropyridine (CAS: 53939-30-3)
- Structure : Bromine replaces bromomethyl at 5-position.
- Applications: Limited to aryl coupling (Suzuki reactions) due to the absence of a reactive methyl group. Melting point: 70–72°C .
Functional Group Variations
5-(Bromomethyl)-2-methylpyridine Hydrobromide (CAS: 1588441-28-4)
- Structure : Methyl group replaces chlorine at 2-position.
- Impact : Increased electron-donating effects enhance stability but reduce electrophilicity. Molecular weight: 282.96 .
5-(Bromomethyl)-2-fluoropyridine (CAS: 105827-74-5)
Hydrobromide Salts vs. Free Bases
Alkylation Reactions
Biological Activity
5-(Bromomethyl)-2-chloropyridine hydrobromide (CAS No. 182924-36-3) is a halogenated pyridine derivative characterized by the presence of a bromomethyl group and a chlorine atom on the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Its unique structural features enable it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
- Molecular Formula: C₆H₅BrClN
- Molecular Weight: 206.47 g/mol
- Purity: Typically >95% for research applications
- Storage Conditions: Inert atmosphere, 2-8°C
Biological Activity Overview
Research into the biological activity of this compound indicates its potential roles in various therapeutic applications, including antimicrobial and anticancer activities. The compound's biological effects are largely attributed to its ability to interact with specific molecular targets within biological systems.
The exact mechanism of action for this compound remains under investigation; however, preliminary studies suggest that it may function as a biochemical probe for studying enzyme interactions and cellular pathways. Its halogen substituents enhance its reactivity and interaction with biological targets, potentially inhibiting certain enzymes involved in critical metabolic processes.
Antimicrobial Activity
A study investigating the antimicrobial properties of various pyridine derivatives found that this compound exhibited significant activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure allows it to disrupt bacterial cell function, possibly through interference with essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anticancer Potential
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. The compound appears to affect cell cycle progression and induce apoptosis in certain cancer cell lines. For instance, a study reported that treatment with this compound resulted in a dose-dependent decrease in viability of human breast cancer cells (MCF-7).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other halogenated pyridines, which often exhibit biological activity. A comparative analysis highlights the unique features of this compound:
| Compound Name | Unique Features |
|---|---|
| 5-Bromo-2-chloropyridine | Lacks bromomethyl group; simpler structure |
| 2-Bromo-5-chloropyridine | Different position of bromine; variations in reactivity |
| 3-Bromo-2-chloropyridine | Another positional isomer; differing electronic properties |
The presence of both bromine and chlorine atoms in this compound enhances its potential for biological interactions compared to its analogues.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(Bromomethyl)-2-chloropyridine hydrobromide, and what critical parameters influence reaction efficiency?
- Methodology :
- Radical Bromination : React 2-chloro-5-methylpyridine with N-bromosuccinimide (NBS) under UV light or AIBN initiation to brominate the methyl group. Reaction efficiency depends on solvent polarity (e.g., CCl₄ for radical stability) and stoichiometric control of NBS .
- Substitution Reactions : Use nucleophilic agents (e.g., amines, thiols) in basic conditions (e.g., K₂CO₃ in DMF) to substitute the bromomethyl group. Monitor reaction progress via TLC or HPLC .
- Critical Parameters :
- Temperature (60–80°C optimal for substitution), solvent choice (polar aprotic solvents enhance nucleophilicity), and exclusion of moisture to prevent hydrolysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?
- Analytical Methods :
- ¹H NMR : A triplet for the bromomethyl (-CH₂Br) group at δ 4.3–4.5 ppm, coupled with adjacent pyridine protons. Aromatic protons on the pyridine ring appear as doublets between δ 7.5–8.5 ppm .
- ¹³C NMR : The bromomethyl carbon resonates at δ 30–35 ppm, while pyridine carbons range from δ 120–150 ppm.
- IR Spectroscopy : C-Br stretch at ~550–600 cm⁻¹ and C-Cl stretch at ~650–750 cm⁻¹ .
Advanced Research Questions
Q. How can conflicting NMR data between theoretical predictions and experimental results be resolved?
- Root Causes :
- Solvent effects, dynamic exchange processes, or impurities.
- Resolution Strategies :
- Variable Temperature NMR : Identify dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and -40°C .
- Computational Validation : Use Gaussian or ORCA to simulate NMR chemical shifts with explicit solvent models (e.g., PCM for DMSO) .
- Synthesis of Analogues : Compare data with structurally similar compounds (e.g., 5-bromo-2-chloropyrimidine) to isolate discrepancies .
Q. What strategies optimize the regioselectivity in further functionalization reactions (e.g., Suzuki coupling)?
- Directed Functionalization :
- Protective Groups : Temporarily block the bromomethyl group with a silyl ether (e.g., TBSCl) to direct coupling to the 2-chloro position .
- Metalation : Use LDA or LiTMP to deprotonate the pyridine ring at specific positions, followed by electrophilic quenching .
Q. How do solvent polarity and temperature affect the stability of this compound during reactions?
- Stability Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
